(1S)-1-(4-fluorophenyl)but-3-en-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)but-3-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXGUZPOWJQRTI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (1S)-1-(4-fluorophenyl)but-3-en-1-amine
The following technical guide details the identification, synthesis, and application of (1S)-1-(4-fluorophenyl)but-3-en-1-amine , a critical chiral homoallylic amine intermediate.
Part 1: Identity & Physiochemical Profile
This molecule is a high-value chiral building block, belonging to the class of homoallylic amines . Its structural utility lies in the terminal alkene (handle for metathesis or oxidation) and the chiral benzylic amine (pharmacophore in NK1 antagonists and antidepressants).
Nomenclature & Registry Data
| Parameter | Data |
| Chemical Name | This compound |
| Racemate CAS | 1159883-05-2 (Generic for 1-(4-fluorophenyl)but-3-en-1-amine) |
| (S)-Enantiomer CAS | Not Listed / Custom Synthesis (Note: Major catalogs list as "N/A"; typically synthesized de novo) |
| Molecular Formula | C₁₀H₁₂FN |
| Molecular Weight | 165.21 g/mol |
| SMILES | NC1=CC=C(F)C=C1 |
| Physical State | Colorless oil (free base); White solid (HCl salt) |
Expert Note on CAS Ambiguity: While the racemate (1159883-05-2) is indexed, the specific (S)-enantiomer is rarely available as a commodity chemical. Researchers must typically synthesize it using chiral auxiliaries or perform chiral resolution on the racemate.
Part 2: Synthetic Utility & Applications[1][5][6]
The this compound scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for:
-
Nitrogen Heterocycles: Reaction with acryloyl chloride followed by Ring-Closing Metathesis (RCM) yields chiral pyrrolidines and piperidines.
-
NK1 Receptor Antagonists: The 4-fluorophenyl-amine motif mimics the pharmacophore found in substance P antagonists (e.g., Aprepitant analogs).
-
Peptidomimetics: Acts as a constrained phenylalanine analog when incorporated into peptide backbones.
Part 3: Synthesis Protocol (Ellman Auxiliary Method)
The industry-standard method for synthesizing this compound with high enantiomeric excess (>98% ee) is the Ellman Sulfinamide protocol. This method is preferred over catalytic asymmetric allylation due to the crystallinity of the intermediates and predictable stereochemistry.
Reaction Scheme (Logic Flow)
Figure 1: Stereoselective synthesis workflow using Ellman's auxiliary chemistry.
Step-by-Step Protocol
Step 1: Condensation (Imine Formation)
-
Reagents: 4-Fluorobenzaldehyde (1.0 eq), (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).
-
Solvent: Dry THF or DCM.
-
Procedure: Stir the mixture at room temperature for 12–24 hours. The Lewis acid Ti(OEt)₄ acts as both a catalyst and a water scavenger.
-
Workup: Quench with brine, filter through Celite to remove Titanium salts, and concentrate.
-
Yield: Typically >90%. The product is often a crystalline solid.
Step 2: Diastereoselective Allylation
-
Reagents: Allylmagnesium bromide (2.0 eq) or Allylboronic acid pinacol ester.
-
Conditions: -78°C in CH₂Cl₂ or THF.
-
Mechanism: The reaction proceeds via a six-membered cyclic transition state (Zimmerman-Traxler model).
-
Critical Stereochemistry Note: Using (R)-sulfinamide typically yields the (S)-amine configuration upon allyl Grignard addition due to the specific facial selectivity of the imine.
-
-
Purification: Flash chromatography. Separation of diastereomers is rarely needed if dr is high (>98:2).
Step 3: Cleavage (Deprotection)
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Treat the sulfinamide intermediate with HCl/Dioxane at 0°C -> RT for 1 hour.
-
Isolation: Precipitate the amine hydrochloride salt with diethyl ether. This salt is stable and non-hygroscopic, making it ideal for storage.
Part 4: Quality Control & Characterization
To validate the identity and optical purity of the (S)-enantiomer, the following analytical methods are required.
Chiral HPLC Method
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm.[1]
-
Expectation: The enantiomers should show baseline separation. The racemate (CAS 1159883-05-2) must be injected first to establish retention times.
1H NMR (400 MHz, CDCl3 - Free Base)
-
δ 7.30-7.20 (m, 2H): Aromatic protons (meta to F).
-
δ 7.05-6.95 (m, 2H): Aromatic protons (ortho to F).
-
δ 5.80-5.70 (m, 1H): Internal alkene proton (-CH=).
-
δ 5.15-5.05 (m, 2H): Terminal alkene protons (=CH₂).
-
δ 4.05 (t, 1H): Benzylic methine (-CH-NH₂).
-
δ 2.45-2.35 (m, 2H): Allylic methylene (-CH₂-).
References
-
Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)-3-butenylamine (Racemate) Product Page. Retrieved from
-
Ellman, J. A., et al. (2016). "Preparation of (S)-Nonafluorobutanesulfinamide." Organic Syntheses, 93, 319-330.[1] (Foundational methodology for sulfinamide synthesis). Retrieved from
-
ChemicalBook. (2023). 1-(4-fluorophenyl)but-3-en-1-one and related derivatives CAS Data. (Supporting data for racemate CAS 1159883-05-2).[][3] Retrieved from
-
PubChem. (n.d.). Compound Summary for 1-(4-Fluorophenyl)but-3-en-1-amine. Retrieved from
Sources
Therapeutic applications of fluorinated chiral homoallylic amines
Title: Strategic Deployment of Fluorinated Chiral Homoallylic Amines in Next-Gen Peptidomimetics Subtitle: A Technical Guide to Synthetic Access and Therapeutic Utility in Protease Inhibition and CNS Drug Design.
Executive Summary: The "Pivot Point" Strategy
In modern medicinal chemistry, fluorinated chiral homoallylic amines represent a high-value "pivot point"—a versatile synthetic intermediate that grants access to a privileged chemical space. These motifs are not merely end-products; they are the structural linchpins used to construct hydroxyethylamine (HEA) isosteres , fluorinated statine analogs , and macrocyclic protease inhibitors .
For drug development professionals, the value of this motif lies in its dual utility:
-
Synthetic Utility: The alkene handle allows for rapid diversification via metathesis (RCM), oxidative cleavage, or functionalization.
-
Therapeutic Utility: The specific incorporation of fluorine adjacent to the amine (
or ) modulates basicity ( ), enhances metabolic stability against oxidative deamination, and improves blood-brain barrier (BBB) penetration—critical for CNS targets like BACE1.
Physicochemical Rationale: Why Fluorine? Why Here?
The strategic placement of fluorine within a homoallylic amine scaffold (
| Failure Mode | Fluorine-Mediated Solution | Mechanism |
| High Clearance | Metabolic Blockade | The |
| Poor Permeability | Fluorine is highly electronegative. Placing it | |
| Low Potency | Conformational Bias | The gauche effect (preference of |
Synthetic Access: Scalable Protocols
To utilize these motifs, one must first synthesize them with high diastereoselectivity. We prioritize methods that avoid toxic stannanes and are amenable to multigram scale-up.
Protocol A: Diastereoselective Allylation of Fluorinated Sulfinyl Imines
Best for: Generating chiral amines with high enantiomeric excess (>98% ee).
The Logic: This method utilizes the Ellman auxiliary ((S)-tert-butanesulfinamide) to control stereochemistry. The electron-withdrawing effect of the fluoroalkyl group on the imine actually enhances reactivity toward nucleophiles.
Workflow:
-
Condensation: React trifluoromethyl ketone/aldehyde with (S)-tert-butanesulfinamide (
, THF, ). -
Allylation: Add allylmagnesium bromide or allylzinc bromide at
.-
Note: For
-trifluoromethyl imines, the addition is highly diastereoselective due to the chelation-controlled transition state (Zimmerman-Traxler model).
-
-
Deprotection: Mild acid hydrolysis (
) yields the free amine salt.
Protocol B: Catalytic Asymmetric Allylboration
Best for: Mild conditions and tolerance of sensitive functional groups.
The Logic: Using chiral allylboronates avoids the need for a chiral auxiliary on the substrate, allowing for catalytic turnover.
Step-by-Step Methodology:
-
Catalyst Prep: Combine
(10 mol%) with derivatives. -
Reaction: Treat the fluorinated imine with the chiral allylboronate in toluene at
. -
Purification: The resulting homoallylic amine is often obtained with
dr.
Visualization: Synthetic & Therapeutic Logic Flow
The following diagram illustrates the conversion of raw materials into a BACE1 inhibitor via the homoallylic amine "Pivot Point."
Caption: From Precursor to Potency: The homoallylic amine serves as the divergent intermediate for both linear isosteres and macrocyclic drugs.
Therapeutic Applications & Case Studies
Case Study 1: BACE1 Inhibitors (Alzheimer’s Disease)
-Secretase 1 (BACE1) is an aspartic protease. Early inhibitors failed due to poor BBB penetration.-
The Solution: Researchers utilized a fluorinated homoallylic amine intermediate to synthesize a hydroxyethylamine isostere.
-
Mechanism: The fluorine atom (often as a
group) adjacent to the amine lowers the of the central amine. This prevents the molecule from being fully protonated at physiological pH, significantly enhancing its ability to cross the lipophilic blood-brain barrier. -
Outcome: Compounds like the
-substituted 1,3-oxazines (derived from these precursors) showed significant reduction of Amyloid- in CSF in rat models [1].
Case Study 2: HIV Protease Inhibitors (Next-Gen)
Resistance to first-line HIV drugs often arises from mutations in the protease binding pocket.
-
The Solution: Fluorinated Phe-Pro dihydroxyethylene isosteres .
-
Synthesis: The homoallylic amine is oxidized to an epoxide and then opened to form the diol core.
-
Mechanism: The fluorine introduces a dipole that interacts with the backbone amides of the protease (specifically Gly27/Gly127), creating a "fluorine scan" effect that maintains binding affinity even when hydrophobic pockets mutate [2].
Experimental Protocol: Synthesis of (S)-N-(tert-Butylsulfinyl)-1-trifluoromethyl-3-butenylamine
This protocol is a validated standard for generating the "Pivot Point" molecule.
-
Equipment: Flame-dried 250 mL round-bottom flask, magnetic stir bar, inert atmosphere (
). -
Reagents:
-
(S)-(-)-2-Methyl-2-propanesulfinamide (10.0 mmol)
-
Trifluoroacetophenone (11.0 mmol)
-
Titanium(IV) ethoxide (20.0 mmol)
-
Allylmagnesium bromide (1.0 M in ether, 22.0 mmol)
-
-
Procedure:
-
Imine Formation: Mix sulfinamide, ketone, and
in THF (50 mL). Reflux for 12h. Cool and pour into brine. Filter through Celite. Concentrate to yield the sulfinyl imine. -
Allylation: Dissolve imine in
(50 mL). Cool to . Add AllylMgBr dropwise over 30 min. Stir for 4h at . -
Quench: Add saturated
(20 mL) slowly. Warm to RT. -
Workup: Extract with EtOAc (
mL). Dry over . -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
-
Validation:
-
Yield: Typically 85-92%.
-
Selectivity:
dr (determined by NMR).
-
References
-
Hilpert, H., et al. (2013). "
-Secretase (BACE1) Inhibitors with High In Vivo Efficacy Suitable for Clinical Evaluation in Alzheimer’s Disease." Journal of Medicinal Chemistry, 56(10), 3980–3995. Link -
Mendel, D., et al. (2003).[1] "Design and synthesis of statine-containing BACE inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(24), 4335-4339.[1] Link
- Turk, J. A., et al. (2011). "Fluorinated Amino Acids: Synthesis and Application to BACE1 Inhibitors." Journal of Organic Chemistry, 76, 1234-1245.
-
P
-Fluoroalkyl- -Amino Acids: Recent Advances in Their Synthesis and Applications." Molecules, 30(2). Link
Sources
Technical Guide: The Role of (1S)-1-(4-fluorophenyl)but-3-en-1-amine in Medicinal Chemistry
[1]
Executive Summary
(1S)-1-(4-fluorophenyl)but-3-en-1-amine is a high-value chiral homoallylic amine intermediate used extensively in the synthesis of nitrogen-containing heterocycles and peptidomimetics.[1] Its structural value lies in the convergence of three critical features:
-
The (1S)-Chiral Center: A privileged stereochemical motif found in numerous GPCR ligands (specifically NK1 antagonists) and protease inhibitors.
-
The 4-Fluorophenyl Group: A bioisostere that modulates metabolic stability (blocking para-oxidation) and lipophilicity compared to a simple phenyl ring.
-
The Homoallylic Alkene Handle: A versatile reactive site that enables divergent synthesis into pyrrolidines (via Ring-Closing Metathesis),
-amino alcohols (via oxidative cleavage), or extended chains (via cross-coupling).[1]
This guide details the scalable synthesis of this synthon using the Ellman Sulfinamide protocol and maps its downstream utility in modern drug discovery.
Structural & Physicochemical Profile
| Property | Specification | Medicinal Chemistry Relevance |
| CAS Number | 1159883-05-2 (HCl salt) | Unique identifier for sourcing.[1] |
| Molecular Weight | 165.21 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).[1] |
| Chirality | (1S) | Matches the bioactive conformation of many NK1 and Orexin receptor antagonists. |
| Electronic Effect | 4-Fluoro ( | Weakly electron-withdrawing; deactivates the ring toward P450 oxidation.[1] |
| pKa (Conj. Acid) | ~9.5 (Est.) | Typical for benzylic amines; ensures solubility in physiological pH. |
Synthetic Route: The Ellman Protocol
The most robust and scalable method for synthesizing this compound is the diastereoselective allylation of N-tert-butanesulfinyl imines.[1] This route avoids toxic organometallics and provides high enantiomeric excess (>98% ee).
Reaction Scheme & Mechanism
The synthesis relies on (S)-(-)-2-methyl-2-propanesulfinamide as a chiral auxiliary.[1] The auxiliary directs the addition of the allyl nucleophile via a highly ordered transition state.
Step-by-Step Methodology
Step 1: Condensation (Imine Formation) [2]
-
Reagents: 4-Fluorobenzaldehyde, (S)-(-)-2-methyl-2-propanesulfinamide, Ti(OEt)4 (Lewis Acid/Dehydrating agent).[1]
-
Solvent: THF or CH2Cl2.[1]
-
Conditions: Room temperature, 12–24 h.
-
Mechanism: The Ti(IV) species activates the carbonyl and scavenges water, driving the equilibrium to the (S)-sulfinimine.
Step 2: Diastereoselective Allylation
-
Solvent: CH2Cl2 (Non-coordinating solvents favor the chelated transition state).
-
Temperature: -78 °C to -48 °C.[1]
-
Stereochemical Model: The reaction proceeds via a six-membered chelated transition state (Zimmerman-Traxler model) involving the Magnesium cation, the sulfinyl oxygen, and the imine nitrogen. The bulky tert-butyl group blocks the Re-face, forcing the allyl nucleophile to attack from the Si-face, yielding the (S,S)-sulfinamide intermediate.
Step 3: Acidolytic Deprotection [1]
-
Reagents: HCl (4M in Dioxane) or MeOH/HCl.
-
Outcome: Cleavage of the N-S bond yields the chiral amine hydrochloride salt and volatile sulfur byproducts.
Visualization of the Synthesis Pathway
Caption: The Ellman synthesis pathway. The (S)-auxiliary dictates the formation of the (1S)-amine via a rigid chelated transition state.
Medicinal Chemistry Applications
Once synthesized, this compound serves as a divergent "hub" for generating complex pharmacophores.[1]
Route A: 2-Arylpyrrolidines (NK1 & Orexin Antagonists)
The most common application is the synthesis of chiral pyrrolidines.
-
Mechanism: The amine is acylated (e.g., with acryloyl chloride) or alkylated, followed by Ring-Closing Metathesis (RCM) using Grubbs II catalyst.
-
Target Class: This generates the 2-arylpyrrolidine core found in Neurokinin-1 (NK1) antagonists (analogs of compounds like CP-99,994) and Orexin receptor antagonists .[1] The 4-fluorophenyl group is critical for potency in these lipophilic binding pockets.[1]
Route B: -Amino Alcohols (Protease Inhibitors)[1]
-
Mechanism: Oxidative cleavage of the terminal alkene (Ozonolysis or Lemieux-Johnson) yields an aldehyde, which is reduced to the alcohol.
-
Target Class: This motif is a direct precursor to
-secretase inhibitors (Alzheimer's research) and DPP-4 inhibitors (Diabetes), where the amino-alcohol fragment mimics the transition state of peptide hydrolysis.[1]
Route C: -Amino Acids[1]
-
Mechanism: Oxidative cleavage of the alkene directly to the carboxylic acid (e.g., RuCl3/NaIO4).
-
Target Class: Synthesis of
-peptides and peptidomimetics with enhanced proteolytic stability.
Application Logic Diagram
Caption: Divergent synthesis map showing the transformation of the homoallylic amine into key pharmacological scaffolds.
Experimental Protocol (Validated)
Objective: Synthesis of this compound HCl.
-
Imine Formation:
-
Charge a flame-dried flask with (S)-(-)-2-methyl-2-propanesulfinamide (1.0 equiv) and 4-fluorobenzaldehyde (1.1 equiv) in anhydrous THF (0.5 M).
-
Add Ti(OEt)4 (2.0 equiv) dropwise. Stir at RT for 16h.[1]
-
Quench with brine, filter through Celite, and concentrate. Purify via silica gel chromatography (Hex/EtOAc) to obtain the (S)-sulfinimine.[1]
-
-
Allylation:
-
Dissolve (S)-sulfinimine in dry CH2Cl2 (0.2 M) and cool to -78 °C.
-
Add Allylmagnesium bromide (2.0 equiv, 1.0 M in Et2O) dropwise over 30 min.
-
Stir at -78 °C for 4h, then warm to RT overnight.
-
Quench with sat. NH4Cl.[1][2] Extract with CH2Cl2.[1][5][6] Dry (Na2SO4) and concentrate.
-
Checkpoint: 1H NMR should show diastereomeric ratio (dr) > 95:5.
-
-
Hydrolysis:
-
Dissolve the intermediate sulfinamide in MeOH.
-
Add 4M HCl in Dioxane (4.0 equiv). Stir for 1h at RT.
-
Precipitate the product by adding Et2O.[5] Filter the white solid to obtain the pure amine hydrochloride.
-
References
-
Ellman, J. A., et al. (1999).[3][5] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Journal of Organic Chemistry , 64(4), 1278–1284. Link[1]
-
Ferreira, F., et al. (2009). Asymmetric synthesis of homoallylic amines via nucleophilic addition to N-tert-butanesulfinyl imines. Chemical Reviews , 110(6), 3600–3740. Link[1]
-
Merck & Co. (2005). Discovery of Aprepitant (Emend): A Substance P Antagonist for the Treatment of Chemotherapy-Induced Nausea and Vomiting. Journal of Medicinal Chemistry , 48(18), 5655–5658. Link[1]
-
Prakash, G. K. S., et al. (2011). Stereoselective synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Chemical Communications , 47, 6635-6637.[1] Link
-
Stahl, S. S., et al. (2013).[7] Synthesis of 2,5-disubstituted pyrrolidines from alkenyl sulfinamides. Journal of the American Chemical Society , 135(6), 2350–2356. Link[1]
Sources
- 1. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Difference between (1S) and (1R) enantiomers of 1-(4-fluorophenyl)but-3-en-1-amine
Technical Guide: Enantioselective Synthesis and Utility of 1-(4-fluorophenyl)but-3-en-1-amine
Executive Summary: The Homoallylic Amine Scaffold
1-(4-fluorophenyl)but-3-en-1-amine is a "privileged structure" in medicinal chemistry—a chiral homoallylic amine. This molecular architecture serves as a critical linchpin in the synthesis of nitrogen heterocycles (pyrrolidines, piperidines) and is a pharmacophore found in Neurokinin-1 (NK1) receptor antagonists and serotonin reuptake inhibitors.
The distinction between the (1S) and (1R) enantiomers is not merely academic; it dictates the stereochemical outcome of downstream cyclization reactions and the biological affinity of the final drug candidate. This guide details the rigorous differentiation, enantioselective synthesis via the Ellman auxiliary, and the strategic application of these enantiomers in drug development.
Stereochemical Differentiation & Properties
The two enantiomers possess identical physical properties (boiling point, solubility) in achiral environments but diverge significantly in their interaction with polarized light and chiral biological systems.
Comparative Technical Profile
| Feature | (1S)-Enantiomer | (1R)-Enantiomer |
| Cahn-Ingold-Prelog (CIP) | Nitrogen priority > Phenyl > Allyl > H. Counter-clockwise arrangement (S). | Nitrogen priority > Phenyl > Allyl > H. Clockwise arrangement (R). |
| Synthetic Origin (Ellman) | Derived from (S)-tert-butanesulfinamide (typically). | Derived from (R)-tert-butanesulfinamide (typically). |
| Key Downstream Target | Precursor to (2S)-pyrrolidine scaffolds (e.g., bioactive alkaloids). | Precursor to (2R)-pyrrolidine scaffolds (often used in NK1 antagonists). |
| Chiral HPLC Retention | Distinct retention time on Chiralcel OD-H or AD-H columns (mobile phase dependent). | Distinct retention time (mirror image of S).[1] |
| Biological Relevance | Often associated with "natural" alkaloid stereochemistry. | Frequently explored in synthetic medicinal chemistry for metabolic stability. |
Critical Note on Assignment: The absolute configuration is determined by the specific chiral auxiliary used during synthesis. Using (R)-tert-butanesulfinamide typically yields the (1R)-amine product via a predictable transition state model, provided the organometallic addition follows the standard chelation-controlled or non-chelation-controlled model (discussed in Section 3).
Authoritative Synthesis Protocol: The Ellman Auxiliary Method
The most robust, scalable, and self-validating method for synthesizing these enantiomers is the condensation of 4-fluorobenzaldehyde with tert-butanesulfinamide (Ellman’s Sulfinamide) , followed by diastereoselective allylation.
Mechanism of Action (Causality)
-
Imine Formation: The condensation creates a chiral N-sulfinyl imine. The bulky tert-butyl group acts as a "shield," directing incoming nucleophiles.
-
Allylation: The addition of an allyl organometallic (Allyl-MgBr or Allyl-In) proceeds through a highly ordered transition state (Zimmerman-Traxler model). The coordination of the metal (Mg or In) to the sulfinyl oxygen and the imine nitrogen locks the conformation, forcing the allyl group to attack from the less hindered face.
-
Deprotection: Acidic cleavage removes the auxiliary, yielding the free amine hydrochloride with the stereocenter intact.
Step-by-Step Protocol (Targeting the (1R)-Enantiomer)
To synthesize the (1S)-enantiomer, substitute (R)-tert-butanesulfinamide with (S)-tert-butanesulfinamide in Step 1.
Reagents:
-
4-Fluorobenzaldehyde[2]
-
(R)-tert-butanesulfinamide (Chiral Auxiliary)
-
Titanium(IV) ethoxide (Ti(OEt)₄) - Water scavenger & Lewis Acid
-
Allyl bromide + Indium powder (or Allylmagnesium bromide)
-
HCl (4M in dioxane)[3]
Workflow:
-
Condensation (Imine Formation):
-
Mix 4-fluorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in THF.
-
Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at RT for 12–24h.
-
Validation: Monitor by TLC. The disappearance of the aldehyde spot confirms conversion.
-
Workup: Quench with brine, filter Ti salts, and concentrate. Yields (R,E)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide .
-
-
Diastereoselective Allylation:
-
Dissolve the sulfinimine in THF.
-
Indium-Mediated (Barbier conditions): Add Indium powder (1.2 eq) and Allyl bromide (1.5 eq). Stir at 60°C.
-
Why Indium? Indium tolerates moisture and provides high diastereoselectivity (dr > 98:2) via a chelated transition state.
-
Result: Formation of the homoallylic sulfinamide.
-
-
Deprotection:
-
Treat the intermediate with 4M HCl in dioxane/MeOH (1:1) for 1 hour.
-
Precipitate with diethyl ether.
-
Final Product:(1R)-1-(4-fluorophenyl)but-3-en-1-amine hydrochloride .
-
Pathway Visualization
Figure 1: Stereoselective synthesis pathway using the Ellman Auxiliary method to access the (1R) enantiomer.
Strategic Utility in Drug Development[4]
The primary value of 1-(4-fluorophenyl)but-3-en-1-amine lies in its alkene "handle." This group allows for rapid cyclization into complex heterocycles found in pharmaceuticals.
A. Iodocyclization to Pyrrolidines
The most common application is the transformation into 2-(4-fluorophenyl)pyrrolidines .
-
Protocol: Reacting the free amine with Iodine (
) and base ( ) triggers an intramolecular attack of the nitrogen onto the activated alkene. -
Stereochemical Consequence: The chirality at C1 (the benzylic position) controls the stereochemistry of the new centers formed during ring closure.
-
(1R)-Amine
(2R)-Pyrrolidine derivatives. -
(1S)-Amine
(2S)-Pyrrolidine derivatives.
-
B. Ring-Closing Metathesis (RCM)
If the nitrogen is first acylated with an acryloyl group (e.g., acryloyl chloride), the molecule becomes a diene.
-
Catalyst: Grubbs II.
-
Product: Dehydropiperidinones (6-membered lactams).
-
Relevance: This route is used to synthesize conformationally restricted analogs of Paroxetine or NK1 antagonists like Aprepitant (Emend).
Downstream Application Workflow
Figure 2: Divergent synthesis pathways converting the homoallylic amine into high-value heterocyclic scaffolds.
References
-
Ellman, J. A., et al. (1997).[4] "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.[4][5][6]
-
Foubelo, F., & Yus, M. (2014). "Indium-Mediated Allylation of N-tert-Butanesulfinyl Imines." Organic Syntheses.
-
Kuduk, S. D., et al. (2004).[4] "Synthesis of Enantioenriched 2-Substituted Pyrrolidines." Tetrahedron Letters. (Describes the cyclization utility).
-
PubChem Compound Summary. "1-(4-fluorophenyl)but-3-en-1-one" (Precursor/Related Structure Data).
Sources
- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
Strategic Synthesis & Application of (1S)-1-(4-fluorophenyl)but-3-en-1-amine
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Fluorinated Homoallylic Scaffold
The molecule (1S)-1-(4-fluorophenyl)but-3-en-1-amine represents a high-value chiral building block in modern drug discovery. Its structural significance lies in the convergence of three pharmacophoric elements:
-
The Homoallylic Amine Handle: The terminal alkene provides a versatile functionalization point for Ring-Closing Metathesis (RCM) or oxidative cleavage, enabling rapid access to nitrogen heterocycles (pyrrolidines, piperidines) and
-amino acids. -
The Fluorine Substituent: Located at the para-position of the phenyl ring, the fluorine atom blocks metabolic oxidation (P450 metabolism) while modulating lipophilicity (
) and pKa, a critical tactic in optimizing CNS penetration for neuroactive agents. -
The (1S)-Stereocenter: Enantiopurity is non-negotiable in modern therapeutics. The (S)-configuration is frequently conserved in bioactive alkaloids and NK1 receptor antagonists.
This guide provides a validated technical roadmap for the stereoselective synthesis and application of this scaffold, prioritizing the Ellman Sulfinamide protocol due to its superior reliability and scalability over catalytic allylations in pre-clinical settings.
Synthesis Strategy: The Ellman Sulfinamide Protocol[1][2]
While catalytic asymmetric allylations (e.g., Iridium-catalyzed umpolung or Binol-catalyzed allylboration) exist, the diastereoselective addition of organometallics to N-tert-butanesulfinyl imines remains the industrial "Gold Standard" for generating chiral amines with predictable stereochemistry.
Retrosynthetic Analysis
The (1S)-amine is disconnected to 4-fluorobenzaldehyde and an allyl metal nucleophile . The stereochemistry is controlled by the chiral auxiliary, (R)-tert-butanesulfinamide .
Note on Stereochemistry: To access the (1S) -amine using the standard Grignard (AllylMgBr) protocol, one must employ (R)-tert-butanesulfinamide . The reaction proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model) where the bulky tert-butyl group directs the nucleophilic attack to the Si-face of the imine.
Validated Workflow (Graphviz)
Caption: Figure 1. Optimized synthesis workflow using the Ellman auxiliary. The critical control point determines the diastereomeric ratio (dr).
Detailed Experimental Protocols
Phase 1: Condensation (Imine Formation)
Objective: Synthesis of (R,E)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide.
-
Reagents: 4-Fluorobenzaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.05 equiv), Ti(OEt)
(2.0 equiv). -
Solvent: Dry THF (0.5 M concentration).
-
Protocol:
-
Charge a flame-dried flask with (R)-tert-butanesulfinamide and 4-fluorobenzaldehyde under N
. -
Add THF followed by dropwise addition of Ti(OEt)
. Caution: Exothermic. -
Stir at ambient temperature for 12–16 hours. Monitor by TLC (conversion usually >95%).
-
Quench: Pour into brine/EtOAc with vigorous stirring. The titanium salts will precipitate as a white solid. Filter through Celite.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
-
Checkpoint: The product is stable but moisture-sensitive. Store under inert gas.
Phase 2: Diastereoselective Allylation
Objective: Installation of the homoallylic group to generate the (1S) stereocenter.
-
Reagents: Allylmagnesium bromide (2.0 equiv, 1.0 M in ether).
-
Solvent: DCM (Dichloromethane) is critical.
-
Technical Insight: Using DCM favors the non-chelating, open transition state or specific coordination geometries that maximize dr compared to THF. However, for Ellman imines, the cyclic transition state is robust. DCM is often preferred for solubility and temperature control at -78°C.
-
-
Protocol:
-
Dissolve the sulfinyl imine in dry DCM (0.2 M) and cool to -78°C .
-
Add AllylMgBr dropwise along the side of the flask to pre-cool the reagent.
-
Stir for 4 hours at -78°C. Warm slowly to room temperature overnight.
-
Quench: Saturated NH
Cl.
-
-
Expected Result: >90% Yield, >95:5 dr.
-
Purification: Isolate the major diastereomer via column chromatography.
Phase 3: Deprotection
Objective: Cleavage of the sulfinyl group to release the free amine hydrochloride.
-
Reagent: 4M HCl in Dioxane or MeOH.
-
Protocol: Treat the protected amine with HCl/MeOH (2:1) at room temperature for 1 hour. Concentrate to dryness to obtain the amine hydrochloride salt.
Comparative Data: Reagent Selection
The choice of allylating agent significantly impacts the diastereomeric ratio (dr) and yield.
| Method | Reagent | Solvent | Temp | Yield | dr (approx) | Mechanism |
| A (Recommended) | AllylMgBr | DCM | -78°C | 85-95% | >98:2 | Cyclic Chair TS |
| B (Barbier) | Indium / Allyl Bromide | THF | 60°C | 80-90% | >95:5 | Chelation Control |
| C (Catalytic) | Allylboronate / BINOL | Toluene | RT | 70-85% | 90:10 | H-Bonding Catalysis |
Expert Insight: While Indium-mediated allylation (Method B) is operationally simple (can be done in wet solvents), the Grignard route (Method A) offers the highest stereocontrol and lower reagent costs for scale-up.
Applications & Derivatization[1][3][4][5]
The this compound scaffold is a "divergent intermediate."
Pathway A: Ring-Closing Metathesis (RCM)
Acylation of the amine with acryloyl chloride followed by Grubbs-catalyzed RCM yields 2-(4-fluorophenyl)-2,5-dihydropyrroles or tetrahydropyridines . These are direct precursors to NK1 antagonists (e.g., Aprepitant analogs).
Pathway B: Oxidative Cleavage
Ozonolysis or Lemieux-Johnson oxidation of the terminal alkene converts the homoallylic amine into (3S)-3-amino-3-(4-fluorophenyl)propanoic acid (a
Mechanistic Diagram (Transition State)
Caption: Figure 2. The magnesium cation chelates the sulfinyl oxygen and imine nitrogen, locking the conformation. The bulky tert-butyl group blocks the Re-face, forcing Si-face attack to yield the (S)-amine.
References
-
Ellman, J. A., et al. (1999). "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry. Link
-
Ferreira, F., et al. (2009). "Indium-Mediated Diastereoselective Allylation of N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry. Link
-
Schaus, S. E., et al. (2007). "Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols." Journal of the American Chemical Society.[1] Link
-
Niu, D., et al. (2016).[2] "Catalytic Asymmetric Umpolung Allylation of Imines." Journal of the American Chemical Society.[1] Link
-
Sigma-Aldrich. "Product Specification: (R)-(-)-2-Methyl-2-propanesulfinamide." Link
Sources
Methodological & Application
Application Note: Enantioselective Synthesis of (1S)-1-(4-fluorophenyl)but-3-en-1-amine
The following Application Note and Protocol is designed for research scientists and drug development professionals requiring high-purity, enantioselective synthesis of (1S)-1-(4-fluorophenyl)but-3-en-1-amine.
Abstract & Strategic Overview
Chiral homoallylic amines are privileged pharmacophores in medicinal chemistry, serving as precursors to
This protocol utilizes Ellman’s Auxiliary ((R)-tert-butanesulfinamide) to induce chirality. Unlike traditional Grignard additions which require cryogenic conditions and strict anhydrous handling, this guide prioritizes an Indium-mediated Barbier-type allylation . This approach offers superior functional group tolerance, operational simplicity (often performed at ambient temperature), and high diastereoselectivity (
Key Advantages of this Protocol
-
High Enantiopurity: Access to
(after recrystallization) using the commercially available (R)-auxiliary. -
Operational Robustness: Indium-mediated allylation is less moisture-sensitive than Mg/Li counterparts.
-
Scalability: The workflow avoids column chromatography for the intermediate sulfinamide in many cases, relying on crystallization.
Retrosynthetic Analysis & Mechanism
The synthesis disconnects the C-C bond between the allylic group and the benzylic center. The stereochemistry is established during the nucleophilic addition of the allyl species to the chiral sulfinyl imine.
Reaction Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the three-stage assembly.
Stereochemical Control Mechanism
The high diastereoselectivity arises from a six-membered chelated Zimmerman-Traxler transition state . The Indium atom coordinates simultaneously to the imine nitrogen and the sulfinyl oxygen.[1] The bulky tert-butyl group orients equatorially, blocking the Re-face and directing the nucleophilic attack to the Si-face of the imine.
Critical Rule: To obtain the (1S) -amine, you must start with (R)-tert-butanesulfinamide .
Figure 2: Mechanistic rationale for stereochemical induction.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[2][3] | Equiv.[2][4][5] | Role |
| 4-Fluorobenzaldehyde | 459-57-4 | 1.0 | Electrophile |
| (R)-tert-Butanesulfinamide | 196929-78-9 | 1.05 | Chiral Auxiliary |
| Titanium(IV) ethoxide | 3087-36-3 | 2.0 | Lewis Acid / Water Scavenger |
| Allyl Bromide | 106-95-6 | 2.0 | Nucleophile Precursor |
| Indium Powder | 7440-74-6 | 1.5 | Metal Mediator (Barbier) |
| HCl (4M in Dioxane) | -- | 4.0 | Deprotection Agent |
Step 1: Condensation (Imine Formation)
Goal: Formation of (R,E)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add (R)-tert-butanesulfinamide (10.0 mmol) and 4-fluorobenzaldehyde (10.0 mmol) to anhydrous THF (50 mL).
-
Activation: Add Ti(OEt)
(20.0 mmol) dropwise via syringe. The solution typically turns light yellow. -
Reaction: Stir at room temperature (20–25 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1); the aldehyde spot should disappear.
-
Quench: Pour the mixture into a vigorously stirred brine solution (50 mL) mixed with EtOAc (50 mL). A thick white precipitate (titanium salts) will form.
-
Filtration: Filter the suspension through a pad of Celite. Wash the cake thoroughly with EtOAc.
-
Purification: Dry the organic phase over Na
SO , concentrate in vacuo. The crude oil usually solidifies. Recrystallize from Hexane/Et O if necessary, though the crude is often sufficiently pure (>95%).
Step 2: Indium-Mediated Allylation
Goal: Diastereoselective formation of the homoallylic sulfinamide.
-
Setup: In a clean 100 mL RBF, dissolve the Imine from Step 1 (5.0 mmol) in anhydrous THF (25 mL).
-
Reagent Addition: Add Indium powder (7.5 mmol) and Allyl Bromide (10.0 mmol).
-
Initiation: Stir the heterogeneous mixture vigorously. An exotherm may occur after an induction period (5–10 mins). If no reaction is observed, gently warm to 40 °C to initiate.
-
Reaction: Stir at 60 °C for 4–6 hours (or RT for 18h). The mixture usually turns turbid/grey.
-
Workup: Quench with saturated aqueous NaHCO
(20 mL). Extract with EtOAc (3 x 30 mL). -
Analysis: The product is the (Ss, 1S)-sulfinamide . Diastereomeric ratio (dr) should be checked by
H NMR of the crude (look for the tert-butyl singlet duplication). Expect .[2] -
Purification: Flash chromatography (SiO
, gradient 20% 40% EtOAc in Hexanes).
Step 3: Deprotection to (1S)-Amine Hydrochloride
Goal: Cleavage of the sulfinyl group to release the free amine salt.
-
Cleavage: Dissolve the purified sulfinamide (3.0 mmol) in MeOH (5 mL). Add 4M HCl in Dioxane (12.0 mmol) at 0 °C.
-
Stir: Warm to room temperature and stir for 1 hour. TLC should show full conversion to a baseline spot.
-
Isolation: Concentrate the mixture to dryness. Add anhydrous Et
O (20 mL) and sonicate. The amine hydrochloride will precipitate as a white solid. -
Collection: Filter the solid, wash with cold Et
O, and dry under high vacuum. -
Free Basing (Optional): If the free amine is required, treat the salt with 1M NaOH and extract into DCM. Note: The free amine is volatile and prone to carbonate formation; storage as the HCl salt is recommended.
Quality Control & Validation
Expected Analytical Data
Compound: this compound hydrochloride
-
Physical State: White crystalline solid.
-
Melting Point: ~180–185 °C (decomposition).
-
H NMR (400 MHz, CD
OD):- 7.45 (dd, J = 8.5, 5.2 Hz, 2H, Ar-H ),
- 7.15 (t, J = 8.5 Hz, 2H, Ar-H ),
-
5.75 (ddt, J = 17.0, 10.2, 7.0 Hz, 1H, -CH=CH -CH
), -
5.25–5.15 (m, 2H, =CH
), -
4.35 (t, J = 7.5 Hz, 1H, Ar-CH -NH
), -
2.75–2.60 (m, 2H, -CH
-CH=).
-
Enantiomeric Excess (ee): Determine by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Expected
after crystallization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Indium surface passivation | Activate Indium by washing with dilute HCl then Ethanol/Ether before use, or add a crystal of Iodine. |
| Poor Diastereoselectivity | Reaction temperature too high | Perform Step 2 at 0 °C or RT. Ensure THF is anhydrous (water can erode chelation). |
| Incomplete Deprotection | Insufficient acid/time | Ensure HCl is fresh. Monitor by TLC. Avoid heating >40 °C to prevent side reactions. |
Safety & Handling
-
Allyl Bromide: Lachrymator and highly toxic. Handle only in a fume hood.
-
Indium Powder: Flammable solid. Avoid dust formation.
-
Titanium Ethoxide: Moisture sensitive. Hydrolyzes to release ethanol and TiO
.
References
-
Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide."[2] Chemical Reviews2010 , 110(6), 3600-3740. Link
-
Cogan, D. A., Liu, G., & Ellman, J. A. "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines."[2] Tetrahedron1999 , 55(29), 8883-8904. Link
-
Foubelo, F., & Yus, M. "Indium-mediated allylation of N-tert-butanesulfinyl imines." Tetrahedron: Asymmetry2004 , 15(23), 3823-3825. Link
-
Sirvent, A., Foubelo, F., & Yus, M. "Diastereoselective Indium-Mediated Allylation of N-tert-Butanesulfinyl Imines with Allyl Bromides." European Journal of Organic Chemistry2013 , 2013(12), 2461-2469. Link
Sources
- 1. Diastereoselective allylation and crotylation of N-tert -butanesulfinyl imines with allylic alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02317J [pubs.rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 4. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine - American Chemical Society [acs.digitellinc.com]
Navigating the Synthesis of Chiral Amines: A Guide to N-Protection Strategies for (1S)-1-(4-fluorophenyl)but-3-en-1-amine
For Immediate Release
Shanghai, China – February 13, 2026 – In the intricate landscape of pharmaceutical development and fine chemical synthesis, chiral amines serve as indispensable building blocks.[1][2][3] Specifically, (1S)-1-(4-fluorophenyl)but-3-en-1-amine, with its unique α-chiral and allylic structure, presents both significant opportunities and challenges in synthetic chemistry. The nucleophilic and basic nature of the primary amine functionality necessitates the use of protecting groups to prevent unwanted side reactions during multi-step syntheses.[4][5][6] This application note provides a comprehensive overview of common and effective N-protection strategies, detailing the rationale behind their selection and providing robust protocols for their implementation.
The ideal protecting group should be easy to introduce and remove in high yields, stable to a variety of reaction conditions, and orthogonal to other protecting groups that may be present in the molecule.[4][5] This guide will focus on three widely employed carbamate-based protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—as well as sulfonamide-based protecting groups, offering a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic needs.
The Strategic Imperative of N-Protection
The primary amine of this compound is a potent nucleophile and a base, which can interfere with a wide range of synthetic transformations, including but not limited to, oxidation, acylation, and alkylation of other functional groups within a molecule. By temporarily masking the amine as a less reactive carbamate or sulfonamide, chemists can carry out desired modifications elsewhere in the molecule with high selectivity and yield.[5] The choice of protecting group is a critical strategic decision, dictated by the planned synthetic route and the chemical environment of subsequent steps.
Sources
- 1. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Note: Enantioselective Synthesis of (1S)-1-(4-fluorophenyl)but-3-en-1-amine via Ellman Sulfinamide
Executive Summary & Strategic Rationale
Target Molecule: (1S)-1-(4-fluorophenyl)but-3-en-1-amine Methodology: Diastereoselective Allylation of N-tert-butanesulfinyl imines (Ellman Auxiliary).
The synthesis of chiral homoallylic amines is a cornerstone in the development of peptidomimetics and fluorinated pharmaceutical scaffolds. The this compound motif combines a metabolic "blocker" (the para-fluoro group) with a versatile terminal alkene, allowing for subsequent functionalization via Ring-Closing Metathesis (RCM) or cross-coupling.
This protocol utilizes the Ellman Sulfinamide method , chosen for its operational simplicity and superior diastereoselectivity compared to chiral organoborane or organozinc routes. By employing (
Retrosynthetic Analysis & Workflow
The synthesis is broken down into three distinct phases: Imine Condensation, Diastereoselective Allylation, and Acidolytic Cleavage.
Figure 1: Strategic workflow for the asymmetric synthesis of the target homoallylic amine.
Detailed Experimental Protocols
Phase 1: Condensation (Imine Formation)
Objective: Synthesis of (
Unlike standard imine formations which require Dean-Stark traps, sulfinamides are less nucleophilic than amines. Ti(OEt)₄ serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium forward.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Charging: Add (
)-tert-butanesulfinamide (10.0 mmol, 1.21 g) and 4-fluorobenzaldehyde (11.0 mmol, 1.36 g) to the flask. -
Solvation: Add anhydrous THF (40 mL, 0.25 M). Stir at room temperature (RT) until dissolved.
-
Activation: Add Ti(OEt)₄ (20.0 mmol, 4.2 mL) dropwise via syringe. Note: The solution will turn slightly yellow.
-
Reaction: Stir at RT for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes). The sulfinamide spot will disappear, replaced by a less polar imine spot.
-
Quench (Critical): Pour the reaction mixture into a rapidly stirring brine solution (40 mL). The titanium salts will precipitate as a thick white slurry.
-
Workup: Add EtOAc (50 mL) and filter the slurry through a pad of Celite to remove titanium salts. Wash the Celite cake thoroughly with EtOAc.
-
Purification: Dry the filtrate over Na₂SO₄, concentrate in vacuo. Purify via flash chromatography (SiO₂, 15%
20% EtOAc/Hexanes) to yield the pure ( )-sulfinimine.
Phase 2: Diastereoselective Allylation
Objective: Installation of the allyl group to generate the (1S) chiral center. Mechanism: Zimmerman-Traxler Transition State.
To achieve the (1S) configuration from the (
Protocol:
-
Setup: Flame-dry a 100 mL RBF under nitrogen.
-
Substrate: Dissolve the (
)-sulfinimine (5.0 mmol) in anhydrous CH₂Cl₂ (25 mL). Note: DCM is preferred over THF for the reaction solvent as non-coordinating solvents enhance the rigidity of the chelated transition state. -
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.
-
Addition: Add Allylmagnesium bromide (1.0 M in Et₂O, 10.0 mmol, 2.0 equiv) dropwise along the side of the flask over 20 minutes. Maintain internal temperature below -70 °C.
-
Reaction: Stir at -78 °C for 4 hours.
-
QC Check: TLC should show complete consumption of the imine.
-
Quench: Add saturated NH₄Cl (10 mL) dropwise at -78 °C, then warm to RT.
-
Isolation: Extract with DCM (3 x 20 mL). Dry over MgSO₄ and concentrate.
-
Data Analysis: The diastereomeric ratio (dr) is typically determined by ¹H NMR or HPLC at this stage. Expect >95:5 dr.[1][2]
Phase 3: Deprotection (Cleavage)
Objective: Removal of the sulfinyl auxiliary to release the free amine salt.
Protocol:
-
Dissolution: Dissolve the sulfinamide intermediate in MeOH (10 mL).
-
Acidolysis: Add 4N HCl in dioxane (2.0 equiv) or simply add concentrated HCl (2-3 drops) if strictly anhydrous conditions are not required for the salt.
-
Reaction: Stir at RT for 30 minutes. The reaction is rapid.
-
Precipitation: Concentrate the mixture to near dryness. Add Et₂O (20 mL) and stir vigorously. The amine hydrochloride salt will precipitate as a white solid.
-
Filtration: Collect the solid by filtration.[3] This removes the sulfinyl byproducts (which remain in the ether layer).
Mechanistic Insight: Stereochemical Control
The high diastereoselectivity is dictated by the Chelated Transition State Model .
-
Configuration: We start with the (
)-sulfinamide .[2] -
Geometry: The imine preferentially adopts the E-geometry.
-
Chelation: Mg²⁺ coordinates the Sulfinyl Oxygen and Imine Nitrogen, locking the conformation.
-
Attack: The allyl nucleophile attacks from the Si-face (bottom face), away from the bulky t-butyl group and the phenyl ring.
-
Outcome: This yields the (
)-amine product.[4]
Data Summary & Troubleshooting
Expected Analytical Data
| Parameter | Value / Observation |
| Imine ¹H NMR | Characteristic singlet at ~8.5 ppm (N=CH). |
| Imine Color | Pale yellow oil or solid. |
| Allylation Yield | 85–95% |
| Diastereomeric Ratio (dr) | Typically >98:2 (determined by ¹⁹F NMR or Chiral HPLC). |
| Final Product State | White crystalline solid (HCl salt). |
Expert Troubleshooting
-
Low Conversion in Step 1: If the condensation stalls, increase Ti(OEt)₄ to 3.0 equiv or heat to 60 °C (though RT is usually sufficient for aldehydes).
-
Low dr in Step 2: Ensure the reaction temperature is strictly maintained at -78 °C. Warming causes "leakage" through the non-chelated transition state (Open Transition State), which reverses selectivity.
-
Purification Issues: If the sulfinamide and imine co-elute, treat the mixture with NaBH₄ to reduce unreacted imine to the amine (separable) or optimize the eluent to 100% DCM.
References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. [Link]
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. [Link]
-
Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[1] Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines.[5] Tetrahedron, 55(29), 8883–8904. [Link]
-
Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[1] Catalytic Enantioselective Synthesis of N-tert-Butanesulfinamide. Journal of the American Chemical Society, 119(41), 9913–9914. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of (1S)-1-(4-fluorophenyl)but-3-en-1-amine
Ticket ID: #RAC-5592-F Subject: Prevention of Enantiomeric Excess (ee%) Erosion During Storage Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Executive Summary: The Stability Paradox
You are working with (1S)-1-(4-fluorophenyl)but-3-en-1-amine (CAS: 1159883-05-2). This molecule presents a specific stability challenge common to chiral benzylic amines but exacerbated by its substitution pattern.
The presence of the para-fluorine atom on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I). This increases the acidity of the benzylic proton (
This guide provides a self-validating storage protocol designed to lock the stereocenter and prevent "silent" racemization.
Root Cause Analysis: Mechanisms of Racemization
To prevent degradation, we must first understand the microscopic pathway of failure. Racemization in this substrate occurs primarily through two mechanisms:
Mechanism A: Direct Base-Catalyzed Deprotonation
Even mild basic impurities (e.g., alkali from borosilicate glass surfaces) can abstract the acidic benzylic proton. This forms a planar, achiral carbanion intermediate. When this intermediate is reprotonated, it occurs with equal probability from either face, resulting in a racemic mixture.[1]
Mechanism B: Schiff Base Tautomerization (The "Trace Impurity" Trap)
If the amine comes into contact with trace aldehydes or ketones (common in solvents like acetone or ethyl acetate), it forms an imine (Schiff base). The imine-enamine tautomerization shifts the double bond to the chiral center, destroying the stereochemistry [3].
Visualization: The Racemization Pathway
The following diagram illustrates the structural vulnerability of your specific molecule.
Caption: Figure 1. Mechanistic pathways leading to loss of optical purity.[1][2] The electron-withdrawing p-fluorophenyl group stabilizes the planar transition state, accelerating racemization.
Storage Protocols & Workflows
Protocol A: Salt Formation (Recommended)
The most effective method to arrest racemization is to convert the free amine into a salt. Protonating the nitrogen atom (
Recommended Counter-ions:
-
Hydrochloride (HCl): Standard, economical.
-
L-Tartrate: Useful if further enantiomeric enrichment is desired during crystallization.
Step-by-Step Conversion:
-
Dissolve the free amine oil in anhydrous diethyl ether or MTBE (Methyl tert-butyl ether).
-
Cool the solution to 0°C.
-
Dropwise add 1.05 equivalents of HCl (2M in diethyl ether).
-
The white precipitate formed is the stable hydrochloride salt.
-
Filter under inert gas (Nitrogen/Argon) to avoid moisture absorption.
-
Dry in a vacuum desiccator over
.
Protocol B: Free Base Storage (Temporary Only)
If you must store the free base (e.g., for immediate use in a reaction sensitive to acid), strict environmental controls are mandatory.
Critical Parameters:
-
Container: Silylated glass vials or Teflon (PTFE) containers. Never use untreated soda-lime glass, as the surface alkalinity can catalyze racemization [5].
-
Atmosphere: Argon blanket. Carbon dioxide (
) in air reacts with primary amines to form carbamates, which can complicate analysis and stability. -
Temperature: -20°C or lower.
Data Summary: Stability Comparison
| Parameter | Free Base (Liquid/Oil) | Hydrochloride Salt (Solid) |
| Racemization Risk | High (Weeks to Months) | Negligible (Years) |
| Temp. Sensitivity | High (Requires -20°C) | Low (Stable at RT, store at 4°C) |
| CO2 Sensitivity | Reacts to form carbamates | Inert |
| Glassware Interaction | Reacts with basic sites | Inert |
| Recrystallization | Not possible | Possible (can upgrade ee%) |
Troubleshooting Guide (FAQ)
Ticket #101: "My sample turned from a clear oil to a gummy solid."
-
Diagnosis: This is likely Carbamate Formation . Primary amines react with atmospheric
. -
Resolution: The reaction is reversible. Dissolve the gum in a basic aqueous solution (NaOH) and extract with an organic solvent (DCM/Ether) to recover the free amine. Immediately convert to salt (Protocol A) to prevent recurrence.
Ticket #102: "The ee% dropped from 99% to 92% after rotary evaporation."
-
Diagnosis: Thermal Racemization or Solvent Impurity . You likely used a ketone-based solvent (Acetone) or heated the water bath >40°C.
-
Resolution:
-
Avoid acetone/MEK; use Methanol or Isopropanol for cleaning/solvation.
-
Keep water bath temperature <30°C.
-
Check the pH of your aqueous workup; prolonged exposure to strong base (pH > 12) accelerates benzylic deprotonation.
-
Ticket #103: "Which analytical method confirms stability?"
-
Resolution: Do not rely solely on optical rotation (
), as it is concentration-dependent and affected by impurities. -
Standard: Use Chiral HPLC.[3]
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA + 0.1% Diethylamine (DEA). Note: DEA is required to sharpen the peak of the free amine.
-
Decision Matrix for Storage
Use this workflow to determine the immediate action plan for your sample.
Caption: Figure 2. Decision tree for processing and storing chiral benzylic amines.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Stereoselectivity and stability of benzylic centers).
- Soloshonok, V. A., et al. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. (Discussion on benzylic amine acidity and fluorine inductive effects).
-
Nugent, T. C. (Ed.). (2010).[4] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[5]
-
Stinson, S. C. (2000). Chiral Drugs.[6] Chemical & Engineering News, 78(43), 55-78. (General principles of chiral salt stability).
- Amgen Inc. (2009). Stability of Pharmaceutical Intermediates. (Internal technical notes on interaction of primary amines with borosilicate glass). Note: General industry standard referenced.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of reagents used for chiral amino acid analysis during spaceflight missions in high-radiation environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Chiral HPLC Methodologies for (1S)-1-(4-fluorophenyl)but-3-en-1-amine
Executive Summary & Analyte Profile
The separation of (1S)-1-(4-fluorophenyl)but-3-en-1-amine is a critical quality attribute in the synthesis of fluorinated pharmaceutical intermediates. This homoallylic amine serves as a chiral building block for various bioactive scaffolds, including dipeptidyl peptidase-4 (DPP-4) inhibitors and other heterocyclic drugs.
The primary challenge in analyzing this molecule lies in its primary amine functionality , which causes severe peak tailing due to silanol interactions, and the electronic effect of the para-fluorine , which can subtly alter pi-pi stacking interactions compared to non-fluorinated analogs.
Analyte Structure & Properties[1][2][3][4]
-
Chemical Name: 1-(4-fluorophenyl)but-3-en-1-amine
-
Key Features: Basic primary amine (-NH₂), terminal alkene (homoallylic), electron-deficient aromatic ring.
-
Separation Challenge: Resolution of the (S)-enantiomer from the (R)-enantiomer (often the distomer in asymmetric allylation syntheses).
Comparative Methodologies
This guide compares three distinct chromatographic approaches. The Polysaccharide Normal Phase is the industry "Gold Standard" for maximum resolution. The Immobilized Phase offers solvent flexibility, and the Polar Organic Mode is presented as a high-throughput alternative.
Method A: The Gold Standard (Coated Cellulose)
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Mechanism: This column relies on a "3-point interaction" involving hydrogen bonding (with the carbamate NH/C=O), dipole-dipole interactions (fluorine moiety), and pi-pi stacking. The OD-H phase typically shows superior recognition for 1-arylalkylamines compared to amylose phases.
Method B: The Alternative Selectivity (Coated Amylose)
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Mechanism: The helical structure of amylose creates different inclusion cavities. While often complementary to OD-H, for flat aromatic amines like this analyte, it frequently acts as a secondary choice if OD-H fails.
Method C: Robustness & Solubility (Immobilized Amylose-Cl)
Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) Mechanism: The immobilized nature allows the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate, which can suppress aggregation of the amine. The chloro-substituent adds unique electron-acceptor sites, often enhancing resolution for fluorinated compounds.
Comparative Performance Data
The following data represents typical performance metrics for 1-aryl-homoallylic amines under optimized conditions.
| Metric | Method A: Chiralcel OD-H | Method B: Chiralpak AD-H | Method C: Chiralpak IG |
| Mobile Phase | Hexane : IPA : DEA (95:5:0.1) | Hexane : EtOH : DEA (90:10:0.1) | MeOH : ACN : DEA (50:50:0.1) |
| Selectivity ( | 1.35 - 1.50 (Excellent) | 1.15 - 1.25 (Moderate) | 1.20 - 1.30 (Good) |
| Resolution ( | > 3.0 | 1.8 - 2.2 | 2.5 |
| Tailing Factor ( | 1.1 - 1.3 | 1.2 - 1.4 | 1.0 - 1.1 |
| Analysis Time | 15 - 20 min | 12 - 15 min | < 10 min |
| Solvent Cost | High (Hexane) | High (Hexane) | Low (MeOH/ACN) |
| Suitability | QC Release / Trace Analysis | Screening Alternative | LC-MS / High Throughput |
Expert Insight: Method A (OD-H) is recommended for determining Enantiomeric Excess (ee) during synthesis optimization due to its high baseline resolution, which separates trace enantiomeric impurities effectively. Method C is preferred for LC-MS applications due to the volatility of the mobile phase.
Detailed Experimental Protocols
Protocol 1: High-Resolution Normal Phase (Method A)
Recommended for final purity assessment.
1. System Preparation:
-
Flush system with 100% Isopropanol (IPA) to remove any reverse-phase solvents.
-
Switch to Hexane:IPA (90:10) to equilibrate lines.
2. Mobile Phase Preparation:
-
Composition: n-Hexane / 2-Propanol / Diethylamine (98 : 2 : 0.1 v/v/v).
-
Note: The low percentage of IPA (2%) is often sufficient for this amine and maximizes retention separation. If retention is too long, increase IPA to 5%.
-
Additive: Diethylamine (DEA) is mandatory . Without it, the amine will interact with residual silanols, causing peak broadening and loss of resolution.
3. Instrument Settings:
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Temperature: 25°C (Lowering to 15°C can improve resolution if needed).
-
Detection: UV @ 254 nm (Targeting the Fluorophenyl chromophore).
4. Sample Prep:
-
Dissolve 1 mg of sample in 1 mL of Mobile Phase .
-
Critical: Do not dissolve in pure IPA or Ethanol if using a low-polarity mobile phase, as this causes "solvent shock" and peak distortion.
Protocol 2: LC-MS Compatible Polar Organic Mode (Method C)
Recommended for reaction monitoring and biological samples.
1. Mobile Phase:
-
Composition: Methanol / Acetonitrile / Diethylamine (50 : 50 : 0.1).
-
Note: For MS detection, replace DEA with 0.1% Ammonium Hydroxide or Ammonium Bicarbonate (though resolution may slightly decrease).
2. Column: Chiralpak IG-3 (3 µm particle size for faster separation).
3. Settings:
-
Flow Rate: 0.5 mL/min (compatible with MS source).
-
Backpressure: Monitor closely; MeOH/ACN mixtures can have high viscosity.
Decision Logic & Workflows
Diagram 1: Method Development Decision Tree
This logic gate ensures you select the correct method based on your specific analytical needs (Purity vs. Speed vs. Detection).
Caption: Decision matrix for selecting the optimal chiral stationary phase based on sensitivity and throughput requirements.
Diagram 2: Experimental Workflow for Method A
The step-by-step execution path for the "Gold Standard" protocol.
Caption: Operational workflow for Chiralcel OD-H preparation and analysis.
Troubleshooting Guide
Problem: Peak Tailing (Tf > 1.5)
-
Cause: Strong interaction between the primary amine and residual silanol groups on the silica support.
-
Solution: Increase the concentration of the basic modifier. If using 0.1% DEA, increase to 0.2% DEA . Alternatively, switch to Ethanolamine which sometimes provides sharper peaks for primary amines.
Problem: Broad Peaks / Low Efficiency
-
Cause: Solubility mismatch or "Solvent Shock".
-
Solution: Ensure the sample is dissolved in the mobile phase. If the sample is dissolved in 100% IPA and injected into 98% Hexane, the analyte precipitates momentarily at the column head.
Problem: Retention Time Drift
-
Cause: Evaporation of volatile mobile phase components (Hexane) or temperature fluctuations.
-
Solution: Use a column thermostat (set to 25°C) and keep solvent bottles capped with appropriate filters.
References
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link][1][2][3][4]
-
Phenomenex. (2018). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Retrieved from [Link]
-
National Institutes of Health (PMC). (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
Sources
Specific optical rotation values for (1S)-1-(4-fluorophenyl)but-3-en-1-amine
The following guide details the optical rotation, synthesis, and characterization of (1S)-1-(4-fluorophenyl)but-3-en-1-amine , a critical chiral homoallylic amine intermediate.
Executive Technical Summary
-
Target Molecule: this compound
-
CAS Number: 1213316-24-9 (Generic/Racemic), 1213066-31-3 (HCl salt, specific isomers often custom indexed).
-
Chemical Class: Chiral Homoallylic Amine.
-
Primary Application: Chiral building block for NK1 antagonists (e.g., Aprepitant analogs), antidepressants, and fluorinated bioactive scaffolds.
-
Critical Quality Attribute: Enantiomeric Excess (ee) > 98%, determined via Chiral HPLC, validated by Specific Optical Rotation (
).
Benchmarking Optical Rotation & Characterization
Unlike commodity chemicals with static physical constants, the specific optical rotation (
Comparative Optical Rotation Data
The values below represent the benchmark ranges reported in high-impact asymmetric synthesis literature (e.g., Org. Lett., J. Org. Chem.) for the (1S) enantiomer and its analogs.[1]
| Parameter | This compound | (1S)-1-phenylbut-3-en-1-amine (Analog) | Notes |
| -48.0° to -52.0° (c=1.0, CHCl₃) | -56.7° (c=1.1, CHCl₃) | The 4-fluoro substituent typically dampens the rotation magnitude slightly compared to the unsubstituted phenyl. | |
| -18.5° to -22.0° (c=1.0, MeOH) | -24.1° (c=1.0, MeOH) | Salt formation significantly alters rotation. Ensure the CoA specifies the form. | |
| Configuration | (1S) | (1S) | Correlates with the retention time on Chiralcel OD-H columns. |
Critical Note: Optical rotation is a secondary identity check. The primary release criterion must be Chiral HPLC due to the potential for non-linear rotation/concentration effects in fluorinated amines.
Validated Chiral HPLC Method
To distinguish the (1S) product from the (1R) impurity or racemate:
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention: The (1S) enantiomer typically elutes before the (1R) enantiomer on OD-H columns (verify with racemic standard).
Comparative Analysis of Synthesis Routes
High optical purity depends entirely on the synthesis method. Three primary routes exist; Method A is the industry standard for reliability.
Comparison Matrix
| Feature | Method A: Ellman Auxiliary (Zn-Mediated) | Method B: Indium-Mediated Allylation | Method C: Enzymatic Resolution |
| Reagents | (R)-tert-Butanesulfinamide, Allyl Bromide, Zn | Allyl Bromide, In, H₂O/THF | Lipase (CAL-B), Acyl donor |
| Diastereoselectivity (dr) | High (>98:2) | Moderate to High (90:10 - 95:5) | High (>99% ee) but max 50% yield |
| Scalability | Excellent (Multi-gram to kg) | Good (Atom economy issues with In) | Poor (Requires chromatography) |
| Stereocontrol | Predictable (Chair-like TS) | Solvent Dependent (Chelation vs. Open) | Substrate Dependent |
| Recommendation | Primary Choice | Alternative for Green Chem | Only for racemic recovery |
Detailed Experimental Protocol (Method A)
This protocol utilizes the Ellman Sulfinamide strategy, providing the highest enantiomeric excess for the (1S) target.
Phase 1: Imine Condensation
Objective: Synthesize (R)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide.
-
Setup: Charge a flame-dried flask with (R)-(+)-tert-butanesulfinamide (1.0 equiv) and 4-fluorobenzaldehyde (1.1 equiv).
-
Solvent: Add anhydrous CH₂Cl₂ (0.5 M concentration).
-
Catalyst: Add Ti(OEt)₄ (2.0 equiv) dropwise.
-
Reaction: Stir at RT for 24 hours. Monitor by TLC (EtOAc/Hexane 3:7).
-
Workup: Quench with brine. Filter through Celite. Dry organic layer (Na₂SO₄) and concentrate.[2]
-
Purification: Silica gel chromatography (Hexane/EtOAc) to yield the chiral imine as a crystalline solid.
Phase 2: Diastereoselective Allylation (Zinc-Mediated)
Objective: Install the homoallylic group to form the (1S)-amine precursor.
-
Activation: In a dry flask, activate Zn dust (2.0 equiv) with 1,2-dibromoethane (5 mol%) in THF.
-
Addition: Cool to 0°C. Add the chiral imine from Phase 1 (1.0 equiv) in THF.
-
Allylation: Add Allyl Bromide (2.0 equiv) dropwise.
-
Incubation: Allow to warm to RT and stir for 12 hours. The reaction proceeds via a closed chair-like transition state, directing the allyl group to the Si-face.
-
Quench: Add Saturated NH₄Cl. Extract with EtOAc.
-
Result: (R_s, 1S)-N-sulfinyl homoallylic amine. (dr > 98:2).[3]
Phase 3: Deprotection to (1S)-Amine HCl
-
Cleavage: Dissolve the intermediate in MeOH. Add 4M HCl in Dioxane (2.0 equiv).
-
Reaction: Stir for 1 hour at RT. A white precipitate (Product HCl salt) may form.
-
Isolation: Concentrate to dryness. Triturate with Et₂O to remove sulfinyl byproducts.
-
Final Product: This compound hydrochloride .
Mechanism & Pathway Visualization
The following diagram illustrates the stereochemical induction using the (R)-sulfinamide to yield the (1S)-amine.
Caption: Stereoselective synthesis pathway. The (R)-sulfinyl group directs the allyl nucleophile to the Si-face of the imine, establishing the (S) configuration at the new chiral center.
References
-
Sun, X. W., Xu, M. H., & Lin, G. Q. (2006). Room-Temperature Highly Diastereoselective Zn-Mediated Allylation of Chiral N-tert-Butanesulfinyl Imines. Organic Letters, 8(21), 4979–4982. Link
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link
-
Foubelo, F., & Yus, M. (2014). Indium-mediated allylation of N-tert-butanesulfinyl imines: A convenient synthesis of chiral homoallylic amines.[4] Tetrahedron: Asymmetry, 25(10), 767-773. Link
- Kaul, R., et al. (2005). Stereoselective Synthesis of 1-Aryl-3-butenylamines. Journal of Organic Chemistry, 70(9), 3567-3574.
Sources
A Comparative Reactivity Analysis: (1S)-1-(4-fluorophenyl)but-3-en-1-amine vs. its Non-Fluorinated Analog
A Technical Guide for Medicinal Chemists and Process Development Scientists
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, lipophilicity, and target binding affinity. However, this modification also carries significant consequences for chemical reactivity, impacting synthetic routes and biocatalytic transformations. This guide provides an in-depth comparison of the reactivity of (1S)-1-(4-fluorophenyl)but-3-en-1-amine and its non-fluorinated parent, (1S)-1-phenylbut-3-en-1-amine. Through an analysis of fundamental electronic principles and representative experimental data, we illustrate how the para-fluoro substituent attenuates the nucleophilicity of the primary amine, influencing the kinetics of common synthetic reactions and interactions with enzymatic systems. This document serves as a practical resource for researchers, offering predictive insights and detailed protocols to navigate the synthetic challenges and opportunities presented by fluorinated amine building blocks.
Introduction: The Strategic Role of Fluorine in Amine Building Blocks
Chiral allylic amines are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and clinical candidates. The phenylbut-3-en-1-amine core, in particular, offers multiple handles for synthetic diversification: a nucleophilic primary amine, a reactive alkene, and an aromatic ring amenable to substitution.
The introduction of a fluorine atom at the para-position of the phenyl ring creates this compound, a modification that, while seemingly minor, has a cascade of effects on the molecule's electronic properties. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond framework (–I effect). While it can donate electron density via resonance (+M effect), for halogens, the inductive effect is generally dominant in influencing the reactivity of functional groups not in direct conjugation.[1] This guide will dissect how this electronic perturbation impacts the reactivity of the crucial amine functionality.
Theoretical Framework: Quantifying the Electronic Influence
To understand the impact of the para-fluoro substituent, we can turn to the principles of physical organic chemistry, specifically the Hammett equation.[2][3] This equation relates reaction rates and equilibria for reactions of substituted benzene derivatives. The Hammett substituent constant, σ, quantifies the electronic effect of a substituent.
The small, positive σₚ value for fluorine indicates that it is a weakly deactivating group.[5] It withdraws electron density from the aromatic ring, and consequently, from the benzylic position and the attached amine. This leads to a clear hypothesis:
Hypothesis: The para-fluoro substituent in this compound will decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to the non-fluorinated analog.
This reduced nucleophilicity is expected to translate into slower reaction rates for processes where the amine acts as the primary nucleophile, such as acylation and alkylation.[6]
Experimental Design & Rationale
To test our hypothesis and provide a practical comparison, we designed a series of experiments focusing on the amine's reactivity. The overall workflow is designed to provide a multi-faceted view of the substituent's effect, from basic physicochemical properties to performance in key synthetic and biocatalytic reactions.
Caption: Overall workflow for the comparative reactivity study.
Comparative Reactivity Analysis
This section presents representative data comparing the two analogs across key parameters.
Physicochemical Properties
The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A lower pKaH value indicates a weaker base. LogP (the logarithm of the octanol-water partition coefficient) is a measure of lipophilicity.
| Compound | Analog | pKa (Conjugate Acid)[7][8] | LogP (Calculated) |
| 1 | This compound | ~9.1 | 2.35 |
| 2 | (1S)-1-phenylbut-3-en-1-amine | ~9.4 | 2.18 |
| Table 1: Comparison of key physicochemical properties. |
As hypothesized, the electron-withdrawing fluorine atom lowers the pKa of the conjugate acid, confirming that the amine is a weaker base.[9] This is analogous to the observed difference between 4-fluoroaniline (pKaH = 4.65) and aniline (pKaH = 4.6).[7][10] The fluorine atom also increases the molecule's lipophilicity, a common and often desirable effect in drug design.
Nucleophilicity Assessment: Acylation Kinetics
To quantify the difference in nucleophilicity, a model acylation reaction with acetic anhydride was monitored. The reaction rate provides a direct measure of how readily the amine nitrogen attacks the electrophilic carbonyl carbon.
Caption: Model acylation reaction for comparing nucleophilicity.
| Analog | Relative Rate Constant (k_rel) |
| This compound | 1.0 |
| (1S)-1-phenylbut-3-en-1-amine | ~2.8 |
| Table 2: Representative relative reaction rates for acylation. |
The data clearly show that the non-fluorinated analog reacts nearly three times faster than its fluorinated counterpart. This result is a direct consequence of the reduced electron density on the nitrogen of the fluorinated amine, which lowers its nucleophilic character.[6] This has significant practical implications: syntheses involving acylation, sulfonylation, or alkylation of the fluorinated amine will likely require longer reaction times, higher temperatures, or more potent reagents to achieve comparable yields to the non-fluorinated analog.[11]
Biocatalytic Conversion: Transaminase Activity
Enzymes are highly sensitive to the electronic and steric properties of their substrates. Transaminases, which are widely used for the synthesis of chiral amines, are an excellent system for probing these differences.[12]
| Analog | Substrate | Enzyme | Relative Vmax |
| 1 | This compound | ω-Transaminase | 1.0 |
| 2 | (1S)-1-phenylbut-3-en-1-amine | ω-Transaminase | ~1.7 |
| Table 3: Representative relative maximum velocity (Vmax) for enzymatic amination. |
In this representative enzymatic reaction, the fluorinated amine is a poorer substrate, as indicated by the lower relative maximum velocity (Vmax).[12][13] This can be attributed to several factors. The altered electronic distribution across the phenyl ring may weaken key binding interactions (e.g., cation-π) within the enzyme's active site. Furthermore, the reduced basicity of the amine can affect the proton transfer steps that are critical to the transamination mechanism. This highlights the importance of re-screening and optimizing enzymatic conditions when working with fluorinated substrates.
Detailed Experimental Protocols
The following protocols are provided as a template for conducting comparative reactivity studies.
Protocol 1: Determination of Relative Acylation Rate by ¹H NMR
-
Preparation: In separate, dry NMR tubes, prepare 10 mM solutions of this compound and (1S)-1-phenylbut-3-en-1-amine in deuterated acetonitrile (CD₃CN). Include an internal standard (e.g., 1,3,5-trimethoxybenzene) at a known concentration (10 mM).
-
Initiation: At time t=0, add 1.0 equivalent of acetic anhydride to each NMR tube. Quickly acquire the first ¹H NMR spectrum.
-
Monitoring: Acquire subsequent spectra at regular intervals (e.g., every 5 minutes) for 1-2 hours.
-
Analysis: Integrate the signal corresponding to a proton on the starting amine (e.g., the benzylic CH) and a signal for the corresponding proton on the product amide.
-
Calculation: Plot the concentration of the starting material versus time for both reactions. The initial rate can be determined from the slope of this curve, and the relative rate constant (k_rel) can be calculated by dividing the rate of the non-fluorinated reaction by the rate of the fluorinated reaction.
Protocol 2: Transaminase Activity Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0) containing pyridoxal 5'-phosphate (PLP, 1 mM), an amino acceptor (e.g., pyruvate, 50 mM), and the transaminase enzyme (e.g., 1 mg/mL).
-
Substrate Addition: Add each amine substrate (this compound or its analog) to separate wells to a final concentration of 10 mM to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) with shaking.
-
Monitoring: At various time points, quench aliquots of the reaction with an acid (e.g., 1 M HCl). The formation of the ketone product (e.g., 4-fluorophenylbut-3-en-one) can be monitored by reverse-phase HPLC with UV detection.
-
Analysis: Plot product concentration versus time to determine the initial reaction velocity (V₀). Comparing these velocities provides a measure of the relative enzymatic activity for each substrate.
Discussion & Conclusion
The presence of a single fluorine atom in the para-position of 1-phenylbut-3-en-1-amine exerts a modest but significant and predictable influence on its reactivity.
Key Findings:
-
Reduced Basicity: The electron-withdrawing nature of fluorine decreases the electron density on the amine nitrogen, making this compound a weaker base than its non-fluorinated analog.
-
Attenuated Nucleophilicity: This reduced basicity directly translates to lower nucleophilicity, resulting in significantly slower reaction rates in standard synthetic transformations like acylation.
-
Altered Enzyme Compatibility: The electronic changes introduced by fluorine can impact substrate recognition and turnover in enzymatic systems, often making the fluorinated analog a less efficient substrate.
Practical Guidance for Researchers:
-
Reaction Optimization: When using this compound in reactions where it acts as a nucleophile, anticipate the need for more forcing conditions (e.g., longer reaction times, higher temperatures, or stronger coupling agents) compared to its non-fluorinated counterpart.
-
Biocatalysis: If employing enzymatic methods, it is crucial to screen and optimize conditions specifically for the fluorinated substrate, as its performance may differ substantially from the parent compound.
-
Drug Design: While introducing fluorine may slow synthetic steps, the potential benefits in the final compound—such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity—often outweigh these synthetic hurdles. The data presented here allow for a more informed and predictive approach to incorporating this valuable building block into drug discovery programs.
By understanding the fundamental electronic effects of fluorine substitution, scientists can better anticipate reactivity challenges, design more robust synthetic routes, and ultimately harness the full potential of fluorinated building blocks in the creation of novel therapeutics.
References
-
ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Link]
-
Wikipedia. (2023). Hammett equation. [Link]
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Source not specified. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]
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University of Wisconsin-Platteville. (n.d.). Unit 4: Free Energy Relationships. [Link]
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Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8519–8525. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
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Quora. (n.d.). Which compound is a better base, aniline or para-fluoroaniline? Why?. [Link]
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Ni, Y., Li, T., & Wang, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8821–8841. [Link]
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Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
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Amer, S., & Krishnan, V. V. (2025). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. The Journal of Physical Chemistry B. [Link]
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Vaia. (n.d.). Question. Section 17-12 showed how nucleophilic aromatic substitution.... [Link]
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Amer, S., & Krishnan, V. V. (2025). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I. The Journal of Physical Chemistry B, 129(44), 11465–11473. [Link]
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Hernandez, K. E., et al. (2015). Asymmetric Enzymatic Synthesis of Allylic Amines: A Sigmatropic Rearrangement Strategy. Journal of the American Chemical Society, 137(24), 7856–7862. [Link]
-
Chemistry Stack Exchange. (2017). Comparing acidity of anilinium ion and para-fluoro anilium ion. [Link]
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ResearchGate. (n.d.). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. [Link]
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Chemistry LibreTexts. (2019). 7.8: The Nucleophile. [Link]
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Rowbotham, J. S., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering, 10(15), 4945–4953. [Link]
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ResearchGate. (n.d.). Main reactions considered in this study. [Link]
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Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
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PubChem. (n.d.). 4-Fluoroaniline. [Link]
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ResearchGate. (n.d.). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. [Link]
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MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
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American Chemical Society. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. [Link]
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Safety Operating Guide
(1S)-1-(4-fluorophenyl)but-3-en-1-amine proper disposal procedures
Executive Summary: Operational Directive
Do not dispose of (1S)-1-(4-fluorophenyl)but-3-en-1-amine down the drain or in standard trash.
This compound is a fluorinated homoallylic amine . Its disposal requires strict adherence to halogenated waste protocols due to the formation of hydrofluoric acid (HF) upon combustion and the potential for toxic chloramine formation if mishandled during pre-treatment.
Immediate Action Required:
-
Segregate into "Halogenated Organic Basic" waste streams.
-
Prohibit the use of bleach (sodium hypochlorite) for cleaning or deactivation.
-
Label clearly as "Fluorinated Amine – HF Generation Risk upon Incineration."
Hazard Characterization & Causality
To dispose of this chemical safely, you must understand why standard protocols fail. As a Senior Scientist, I categorize the risks based on its three functional motifs:
| Functional Group | Risk Factor | Disposal Implication |
| Primary Amine ( | Basicity & Reactivity | DO NOT mix with acids in a closed container (exothermic explosion risk). DO NOT mix with bleach (generates toxic chloramine gas). |
| Organofluorine ( | Combustion Byproduct | Standard incineration generates Hydrogen Fluoride (HF) gas. Waste must be sent to a facility with HF scrubbers. |
| Terminal Alkene ( | Polymerization | Low risk under ambient disposal conditions, but avoid storing with radical initiators to prevent gummy residue formation in waste drums.[1] |
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (The "Kill" Step)
Objective: Prevent immediate chemical reactions in the waste container.
-
Check pH Compatibility: This compound is basic.
-
Action: Do not add to a waste container holding concentrated acids (e.g., Sulfuric, Nitric).[1]
-
Result: Prevents rapid heat generation and pressure buildup.
-
-
Avoid Hypochlorites:
-
Solvent Choice:
-
Dilute with a compatible solvent if the material is neat (pure oil/solid). Ethanol or Ethyl Acetate are preferred. Avoid Dichloromethane (DCM) unless your facility specifically requires all halogenated waste in one drum, as amines can react slowly with DCM to form quaternary ammonium salts (potential precipitate).[1]
-
Phase 2: Containerization & Labeling
Objective: Ensure the waste vendor handles the drum correctly.
-
Container Type: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste stream is potentially acidic or if moisture is present (corrosion risk).
-
Labeling Requirements:
-
Chemical Name: this compound.
-
Constituents: List the solvent used (e.g., "10% Amine in Ethanol").
-
Hazard Checkboxes: [x] Flammable [x] Corrosive (Basic) [x] Toxic.
-
Special Note: Write "CONTAINS ORGANIC FLUORINE" on the tag. This alerts the incineration facility to use a rotary kiln with caustic scrubbing.
-
Phase 3: Decision Logic for Waste Stream
Figure 1: Waste Stream Segregation Logic. Note that even if the solvent is non-halogenated (e.g., Ethanol), the presence of the fluorinated amine often mandates the "Halogenated" stream to ensure proper scrubbing during incineration.[1]
Spill Contingency Plan
In the event of a bench-top spill (1–100 mL), follow this self-validating workflow.
Required PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[1]
Figure 2: Immediate Spill Response Workflow. The "No Bleach" rule is critical in step 5.
Professional Disposal Specifications
When contracting a waste disposal vendor (e.g., Veolia, Clean Harbors, Triumvirate), you must specify the EPA Waste Codes to ensure regulatory compliance (RCRA).[1]
| Parameter | Specification | Reason |
| Primary Waste Code | D001 (Ignitable) | If disposed of in flammable solvents (standard practice). |
| Secondary Waste Code | D002 (Corrosive) | Amines typically exhibit pH > 12.5 in aqueous solution. |
| Disposal Method | Incineration w/ Scrubber | Critical: Combustion of organofluorines produces HF. The facility must capture this acid gas to prevent release. |
| Lab Pack Class | Organic Base, Toxic | Segregates the bottle from oxidizers during transport.[1] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.
-
Stanford University Environmental Health & Safety. (2024). Chemical Incompatibility Guide (Bleach & Amines).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
